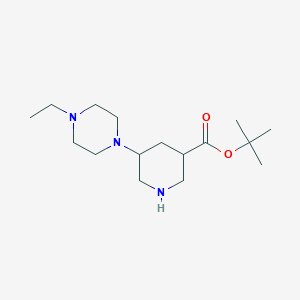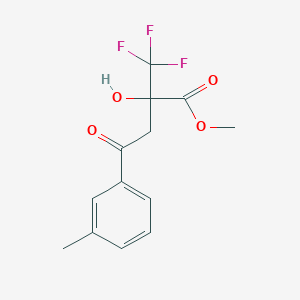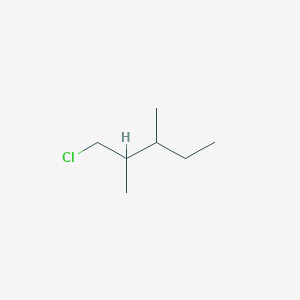
1-Chloro-2,3-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-dimethylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms, and a chlorine atom attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylpentane can be synthesized through various methods, including:
Free Radical Halogenation: This involves the chlorination of 2,3-dimethylpentane using chlorine gas under ultraviolet light or heat to initiate the free radical chain reaction.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 2,3-dimethylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,3-dimethylpentane primarily undergoes:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. The choice between SN1 and SN2 mechanisms depends on the reaction conditions and the nature of the nucleophile.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Bases: Potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) for elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.
Elimination Products: Alkenes such as 2,3-dimethyl-1-pentene.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Biology and Medicine: While not commonly used directly in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.
Comparación Con Compuestos Similares
- 1-Chloro-2,2-dimethylpentane
- 2-Chloro-2,3-dimethylpentane
- 1-Bromo-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. For example, compared to 1-chloro-2,2-dimethylpentane, it has different steric and electronic properties, affecting its reaction rates and mechanisms.
Propiedades
Fórmula molecular |
C7H15Cl |
|---|---|
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
1-chloro-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
GVPXSEVFUWTSIY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
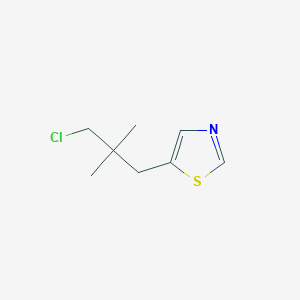
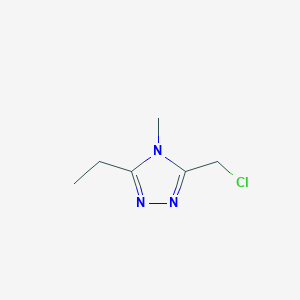
![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
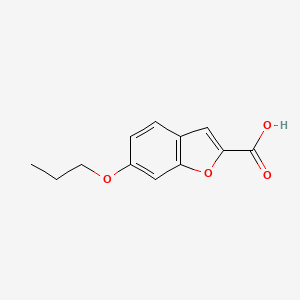
![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)

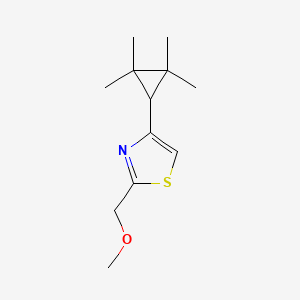
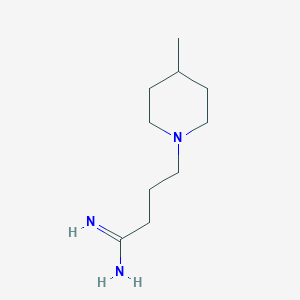
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
